molecular formula C17H20N2O5 B5500135 ETHYL 1-[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]-3-PIPERIDINECARBOXYLATE

ETHYL 1-[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]-3-PIPERIDINECARBOXYLATE

Cat. No.: B5500135
M. Wt: 332.4 g/mol
InChI Key: XKIZXWVFIJSNHM-CMDGGOBGSA-N
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Description

ETHYL 1-[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]-3-PIPERIDINECARBOXYLATE is an organic compound with the molecular formula C17H20N2O5. It is a derivative of piperidine and contains a nitrophenyl group, making it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of ETHYL 1-[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]-3-PIPERIDINECARBOXYLATE typically involves the reaction of 3-nitrobenzaldehyde with ethyl 3-piperidinecarboxylate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

ETHYL 1-[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]-3-PIPERIDINECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).

Scientific Research Applications

ETHYL 1-[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]-3-PIPERIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

ETHYL 1-[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]-3-PIPERIDINECARBOXYLATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-24-17(21)14-6-4-10-18(12-14)16(20)9-8-13-5-3-7-15(11-13)19(22)23/h3,5,7-9,11,14H,2,4,6,10,12H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIZXWVFIJSNHM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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